1-(thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane
CAS No.: 2034418-83-0
Cat. No.: VC5026597
Molecular Formula: C17H23F3N2O2S2
Molecular Weight: 408.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034418-83-0 |
|---|---|
| Molecular Formula | C17H23F3N2O2S2 |
| Molecular Weight | 408.5 |
| IUPAC Name | 1-(thian-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-3-1-4-16(13-14)26(23,24)22-8-2-7-21(9-10-22)15-5-11-25-12-6-15/h1,3-4,13,15H,2,5-12H2 |
| Standard InChI Key | JLQZCDMWWLSCSK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCSCC3 |
Introduction
The compound 1-(thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is a complex organic molecule that incorporates a thian (thiophane) ring and a diazepane backbone, modified with a trifluoromethylbenzenesulfonyl group. This compound is not directly referenced in the provided search results, but its structure and potential properties can be inferred from similar compounds.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the diazepane ring and the attachment of the thian and benzenesulfonyl groups. This process may involve condensation reactions, alkylation, and sulfonylation steps.
Potential Applications
Compounds with diazepane or thiazepine rings have been explored for various pharmacological activities, including as calcium channel blockers, HIV-1 integrase inhibitors, and antidepressants . The presence of a trifluoromethyl group often enhances the compound's lipophilicity and biological activity.
Research Findings and Data
Given the lack of specific data on 1-(thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane, we can look at related compounds for insights:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane | C16H21F3N2O2S2 | 394.5 g/mol | Potential pharmacological activities |
| 4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine | C20H14F3NS2 | - | Pharmacologically active due to the thiazepine moiety |
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